molecular formula C10H13NO B1595950 N-(4-Ethylphenyl)acetamide CAS No. 3663-34-1

N-(4-Ethylphenyl)acetamide

Cat. No.: B1595950
CAS No.: 3663-34-1
M. Wt: 163.22 g/mol
InChI Key: HOPWGOFWAPWHDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Ethylphenyl)acetamide can be synthesized through the acetylation of 4-ethylphenylamine with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form N-(4-ethylphenyl)ethylamine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-(4-Ethylphenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

    N-(4-Methylphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-Chlorophenyl)acetamide: Contains a chlorine atom on the phenyl ring.

    N-(4-Methoxyphenyl)acetamide: Features a methoxy group on the phenyl ring.

Uniqueness: N-(4-Ethylphenyl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethyl group can affect the compound’s lipophilicity, potentially altering its absorption and distribution in biological systems .

Properties

IUPAC Name

N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPWGOFWAPWHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190099
Record name Acetamide, N-(4-ethylphenyl)-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-34-1
Record name Acetamide, N-(4-ethylphenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663341
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Record name NSC29564
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29564
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-ethylphenyl)-
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Record name 4'-Ethylacetanilide
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Record name N-(4-ETHYLPHENYL)ACETAMIDE
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Synthesis routes and methods I

Procedure details

The starting material for the title compound N,N'-di(p-ethylphenyl)-N,N'-di(phenyl)-1,1'-biphenyl-4,4'-diamine was prepared in three steps as follow: In a 1 L flask, water (750 mL), p-ethylaniline (50 g, 0.41 mol) and conc. HCl (36 mL) were added. Acetic anhydride (42 g, 0.41 mol) was then poured into the solution and then an aqueous solution of AcONa--3H2O (109 g in 170 mL of water) was added. After the addition was complete, the mixture was stirred for 30 minutes, and then ice (500 g) was added. Resulting precipitates were separated by filtration and washed with water. The precipitates were dissolved into CH2Cl2 and washed with water. Organic layer was separated and dried over Na2SO4. Solvent was removed and the residue was recrystallized from MeOH to give p-ethylacetanilide (54.0 g, colorless needles, m.p.=94°-96° C.). In a 5 L three-necked round bottomed flask, p-ethylacetanilide (25 g), bromobenzene (31.2 g), potassium carbonate (25.4 g), copper powder (9.0 g) were added and refluxed for 120hours under an atmosphere of nitrogen. After the reaction was completed, the solution of KOH/EtOH (29.0 g of KOH in 130 mL ethanol) was added to the reaction mixture and heated to reflux for 1 hour. After the reaction was completed, the reaction mixture was cooled to about 25° C. and the precipitate was filtered. The filtrate was poured into water and extracted with CH2Cl2. Organic layer was thoroughly washed with water and the solvent was removed under reduced press (183°-187° C./12 mmHg). The residue was distilled under reduced pressure to give N,N-phenyl-p-ethylphenylamine (17.7 grams) as a pale yellow solid (m.p.=90°-93° C.). In a 500 mL-three-necked round bottomed flask, N,N-phenyl-p-wthylphenylamine (16.5 g), 4,4'-diiodobiphenyl (15.4 g, 0.052 mol), potassium carbonate (15.8 g) and copper(II) sulfate pentahydrate(0.1 g) were added and then heated at 250° C. for 3hours under an atmosphere of nitrogen. The reaction mixture was cooled and 50 mL of toluene and 50 mL of n-Hexane were added. The mixture was filtered through activated alumina (150 g), eluted with the mixed solution of toluene/n-hexanes(1/1 by volume). The solvent was removed and the residue was recrystallized from toluene/acetone to afford N,N'-di(p-ethylphenyl)-N,N'-di(p-phenyl)-1,1'-biphenyl-4,4'-diamine as pale yellow powder (11.4 g, m.p. 156.5°-157.5° C.). To a three necked round bottom flask equipped with a condenser, addition funnel and an argon inlet was added N,N'-di(p-ethylphenyl)-N,N'-di(p-phenyl)-1,1'-biphenyl-4,4'-diamine (8.9 g, 16.4 mmol), methylene chloride (35 mL) and DMF (6 mL). To the resulting solution was added POCl3 (4.5 mL) drop wise over about 30 minutes. The resulting mixture was refluxed for about 24 hours. Upon cooling methylene chloride (150 mL) was added and the solution was poured into water (150 mL). Potassium carbonate (35 g) was added and stirred for 1 hour. The organic layer was separated and washed with water (100 mL), followed by drying over sodium sulfate and concentrating in vacuo to give a solid (11.4 g). This was recrystallized from hexanes/methylene chloride to give a light yellow solid (7.8 g, 79.6% yield).
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
36 mL
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Acetic anhydride (4.3 mL, 45.45 mmol) was added to a mixture of 4-ethylaniline (5.0 g, 41.32 mmol) and pyridine (20 mL) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was partitioned between dichloromethane and an aqueous solution of hydrochloric acid. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 6.857 g of N-(4-ethyl-phenyl)-acetamide as a brown solid without further purifications.
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a 10-liter reaction flask were introduced 243.8 g (2.01 mol) of 4-ethylaniline, 2 liters of water, 230 g of concentrated hydrochloric acid, and 250 g of acetic anhydride. A solution prepared by dissolving 200 g of sodium acetate in 800 ml of water was added dropwise thereto at 10 to 20° C. This mixture was stirred overnight at room temperature, and the resultant precipitate was taken out by filtration. The crystals were washed with water and recrystallized from methanol (200 ml) to obtain 150 g of the target compound.
Quantity
243.8 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A stirred solution of 4-ethylaniline (2 g) and triethylamine (13.91 mL) in dichloromethane (40 mL) at 0° C. under nitrogen was treated dropwise with acetic anhydride (4.67 mL). The mixture was warmed to ambient temperature, then stirred for 16 hours at room temperature, then washed with (i) 10% citric acid (40 mL), (ii) water (40 mL) and (iii) brine (40 mL). The organic phase was dried over magnesium sulfate and then evaporated to give 4-ethyl-N-acetyl-aniline (2.36 g) as a pale orange solid which was used without further purification. LC-MS (METHOD B): RT=2.80 minutes; 164.2 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.91 mL
Type
reactant
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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